2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane
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Overview
Description
2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, a heptyl chain, and a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane typically involves the reaction of 4-ethenylphenyl derivatives with heptyl-substituted dioxane precursors. One common method involves the use of phase transfer catalysts to facilitate the reaction between 1-(chloromethyl)-4-ethenylbenzene and heptyl-substituted dioxane under controlled conditions . The reaction is carried out in an organic solvent, such as toluene, with the addition of a base to neutralize the byproducts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, resulting in higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in radical reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. The heptyl chain contributes to the compound’s hydrophobicity, influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a boron-containing dioxaborolane ring.
1,2-Bis-(4-ethenylphenyl)ethane: Contains two ethenylphenyl groups connected by an ethane linker.
Uniqueness
2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane is unique due to its combination of an ethenyl group, a phenyl ring, a heptyl chain, and a 1,3-dioxane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88672-72-4 |
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Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-5-heptyl-1,3-dioxane |
InChI |
InChI=1S/C19H28O2/c1-3-5-6-7-8-9-17-14-20-19(21-15-17)18-12-10-16(4-2)11-13-18/h4,10-13,17,19H,2-3,5-9,14-15H2,1H3 |
InChI Key |
OWUIEBSUMLPULS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1COC(OC1)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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